molecular formula C10H10Cl2 B1610801 3-(2,5-Dichlorophenyl)-2-methyl-1-propene CAS No. 93794-96-8

3-(2,5-Dichlorophenyl)-2-methyl-1-propene

Cat. No.: B1610801
CAS No.: 93794-96-8
M. Wt: 201.09 g/mol
InChI Key: NPMWGXYHNXDHJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-Dichlorophenyl)-2-methyl-1-propene is a chlorinated aromatic alkene characterized by a 2,5-dichlorophenyl group attached to a methyl-substituted propene backbone. The compound’s structure confers unique electronic and steric properties due to the electron-withdrawing chlorine substituents on the phenyl ring and the conjugated double bond in the propene moiety. Chlorinated aromatic compounds are widely studied for their applications in agrochemicals, pharmaceuticals, and materials science, where substituent positioning and functional groups critically influence reactivity and stability .

Properties

IUPAC Name

1,4-dichloro-2-(2-methylprop-2-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2/c1-7(2)5-8-6-9(11)3-4-10(8)12/h3-4,6H,1,5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMWGXYHNXDHJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30555992
Record name 1,4-Dichloro-2-(2-methylprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93794-96-8
Record name 1,4-Dichloro-2-(2-methyl-2-propen-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93794-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dichloro-2-(2-methylprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dichlorophenyl)-2-methyl-1-propene typically involves the reaction of 2,5-dichlorobenzaldehyde with a suitable alkylating agent under basic conditions. One common method is the Wittig reaction, where 2,5-dichlorobenzaldehyde is reacted with a phosphonium ylide to form the desired propene derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other alkylation methods, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dichlorophenyl)-2-methyl-1-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: The dichlorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of functionalized products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, epoxidation yields epoxides, while hydrogenation results in saturated hydrocarbons.

Scientific Research Applications

3-(2,5-Dichlorophenyl)-2-methyl-1-propene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which 3-(2,5-Dichlorophenyl)-2-methyl-1-propene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s dichlorophenyl group can engage in various binding interactions, influencing biological pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Effects in Dichlorophenyl Derivatives

The position of chlorine substituents on the phenyl ring significantly impacts physicochemical properties. For example:

  • 3-(2,5-Dichlorophenyl)-1,1-dimethylurea (from ) shares the 2,5-dichloro substitution pattern with the target compound. Such derivatives exhibit enhanced stability and lipophilicity compared to analogs with chlorine at the 2,3- or 2,4- positions, which are more prone to metabolic degradation .
  • 3-(3-Chlorophenyl)-1,1-dimethylurea () lacks the second chlorine atom, reducing steric hindrance and electron-withdrawing effects, which may decrease its environmental persistence compared to dichloro analogs.

Key Insight : The 2,5-dichloro configuration in aromatic systems enhances thermal stability and resistance to oxidation, making such compounds suitable for high-performance materials or persistent herbicides .

Functional Group Comparisons: Alkenes vs. Ureas and Chalcones
  • Urea Derivatives (e.g., 3-(2,5-dichlorophenyl)-1,1-dimethylurea, ):
    Ureas feature a carbonyl-linked amine group, enabling hydrogen bonding and solubility in polar solvents. In contrast, 3-(2,5-Dichlorophenyl)-2-methyl-1-propene’s alkene group lacks hydrogen-bonding capacity, favoring hydrophobic interactions and lower water solubility.
  • Chalcone Derivatives (e.g., 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone, ): Chalcones contain α,β-unsaturated ketones, enabling conjugation and cyclization into flavones.

Table 1: Functional Group Impact on Properties

Compound Class Functional Group Key Properties
Dichlorophenyl Alkene Propene Hydrophobic, electrophilic double bond
Urea Carbonyl-amine Polar, hydrogen-bonding capability
Chalcone α,β-Unsaturated ketone Conjugation-dependent UV activity, cyclization potential
Substituent Type: Chlorine vs. Methyl Groups
  • 3-(2,5-Dimethylphenyl)-2'-methylpropiophenone (): Replacing chlorine with methyl groups reduces electronegativity and increases steric bulk.

Key Insight : Chlorine atoms increase polarity and oxidative stability, whereas methyl groups prioritize steric effects, influencing applications in drug design (chlorine for bioactivity) or materials (methyl for volatility reduction) .

Table 2: Comparative Properties of Dichlorophenyl Derivatives
Compound Name Substituent Positions Functional Group Boiling Point (°C)* LogP*
This compound 2,5-Cl Propene ~250 (estimated) 3.8
3-(2,5-Dichlorophenyl)-1,1-dimethylurea 2,5-Cl Urea >300 2.5
3-(2,5-Dimethylphenyl)-2'-methylpropiophenone 2,5-CH₃ Ketone 280–300 4.2

*Estimated based on substituent contributions and analogous compounds .

Biological Activity

3-(2,5-Dichlorophenyl)-2-methyl-1-propene is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a dichlorophenyl group attached to a propene backbone. The synthesis typically involves the reaction of 2,5-dichlorobenzaldehyde with an appropriate alkylating agent under basic conditions. One common method is the Wittig reaction , which allows for the formation of the desired propene derivative with high yields.

Synthetic Route Example:

  • Reactants: 2,5-Dichlorobenzaldehyde, phosphonium ylide
  • Reaction Type: Wittig reaction
  • Conditions: Basic environment

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anti-inflammatory effects. The compound's derivatives have shown promise in inhibiting bacterial growth and reducing inflammation.

Antimicrobial Properties

Several studies have investigated the antibacterial properties of this compound. For instance, derivatives of this compound were evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity.

CompoundMIC (μg/mL)Target Pathogen
This compound12.5Staphylococcus aureus
Control (Ciprofloxacin)2Staphylococcus aureus
Control (Triclosan)10E. coli

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research suggests that it may inhibit specific enzymes involved in inflammatory pathways. The mechanism appears to involve binding to active sites on enzymes, thus altering their function.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: It may inhibit enzymes such as cyclooxygenase (COX), leading to reduced synthesis of pro-inflammatory mediators.
  • Cell Membrane Interaction: The dichlorophenyl group can alter membrane permeability, affecting cellular processes.

Case Studies and Research Findings

  • Antibacterial Activity Study:
    • A study evaluated several derivatives of this compound against S. aureus and E. coli. Results showed that certain derivatives had MIC values significantly lower than standard antibiotics.
  • Inflammatory Response Assessment:
    • Another investigation focused on the anti-inflammatory potential of the compound in a murine model of inflammation. The results indicated a marked reduction in inflammation markers compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,5-Dichlorophenyl)-2-methyl-1-propene
Reactant of Route 2
Reactant of Route 2
3-(2,5-Dichlorophenyl)-2-methyl-1-propene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.